molecular formula C11H15N3O4 B6274963 (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid CAS No. 1101731-90-1

(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid

Cat. No. B6274963
CAS RN: 1101731-90-1
M. Wt: 253.3
InChI Key:
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .


Synthesis Analysis

Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .


Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid involves the formation of the oxolan-2-yl formamide group followed by the addition of the imidazole ring to the propanoic acid moiety.", "Starting Materials": [ "2-oxo-1,3-dioxolane", "formamide", "L-serine", "1H-imidazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "triethylamine (TEA)", "ethyl acetate", "water" ], "Reaction": [ "Protection of the carboxylic acid group of L-serine with 2-oxo-1,3-dioxolane in the presence of TEA and DCM to form the oxolan-2-yl ester intermediate.", "Reaction of the oxolan-2-yl ester intermediate with formamide in the presence of DCC and NHS to form the oxolan-2-yl formamide intermediate.", "Deprotection of the oxolan-2-yl ester group with aqueous acid to form the oxolan-2-yl formamide intermediate.", "Reaction of the oxolan-2-yl formamide intermediate with 1H-imidazole-4-carboxylic acid in the presence of DCC and DIPEA to form the final product, (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid.", "Purification of the final product by column chromatography using ethyl acetate and water as eluents." ] }

CAS RN

1101731-90-1

Molecular Formula

C11H15N3O4

Molecular Weight

253.3

Purity

86

Origin of Product

United States

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